

# Inter-laboratory comparison of (Z)-2-Penten-1-ol analysis

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Compound of Interest		
Compound Name:	(Z)-2-Penten-1-ol	
Cat. No.:	B074994	Get Quote

An inter-laboratory comparison, also known as a proficiency test, is a crucial method for evaluating the performance of laboratories by comparing their results for the same samples.[1] [2] While specific public data from an inter-laboratory comparison focused solely on **(Z)-2-Penten-1-ol** is not readily available, this guide presents a hypothetical study to illustrate the process and data interpretation for such a comparison. This guide is intended for researchers, scientists, and drug development professionals to understand the methodologies and potential variability in the analysis of this compound.

### **Hypothetical Inter-laboratory Comparison Study**

In this simulated study, ten laboratories were provided with a standard solution of **(Z)-2-Penten-1-ol** of a known concentration (50.0  $\mu$ g/mL) in methanol. Each laboratory was instructed to perform a quantitative analysis using their in-house validated gas chromatography-mass spectrometry (GC-MS) method. The objective was to assess the accuracy and precision of each laboratory's measurements.

#### **Data Presentation**

The quantitative results from the ten participating laboratories are summarized in the table below. The performance of each laboratory is evaluated using Z-scores, which indicate how many standard deviations an observation is from the mean.[3] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]



Laboratory ID	Reported Concentration (µg/mL)	Mean (n=3)	Standard Deviation	Z-Score
Lab 01	51.2, 51.5, 51.0	51.23	0.25	0.83
Lab 02	49.5, 49.8, 49.2	49.50	0.30	-0.50
Lab 03	52.5, 52.8, 52.6	52.63	0.15	1.94
Lab 04	48.1, 48.5, 48.3	48.30	0.20	-1.45
Lab 05	50.1, 50.3, 49.9	50.10	0.20	0.00
Lab 06	47.5, 47.2, 47.8	47.50	0.30	-2.10
Lab 07	51.8, 52.1, 51.9	51.93	0.15	1.39
Lab 08	49.0, 48.8, 49.1	48.97	0.15	-0.95
Lab 09	53.5, 53.9, 53.7	53.70	0.20	2.83
Lab 10	50.5, 50.7, 50.6	50.60	0.10	0.42

Assigned Value

(Consensus

Mean of

satisfactory

labs): 50.1

μg/mL

Standard

Deviation for

Proficiency

Assessment: 1.2

μg/mL

### **Experimental Protocols**

The following are detailed methodologies for the key analytical techniques relevant to the analysis of **(Z)-2-Penten-1-ol**.



## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a standard method for the quantification of (Z)-2-Penten-1-ol.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A capillary column suitable for the separation of volatile organic compounds, such as a DB-Wax or equivalent polar column (e.g., 60 m x 0.25 mm i.d., 0.25 μm film thickness).
   [4][5]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
  - Initial temperature: 40°C, hold for 5 minutes.
  - Ramp: Increase to 200°C at a rate of 3°C/min.[4]
  - Final hold: Hold at 200°C for 10 minutes.
- Injection: 1 µL of the sample was injected in splitless mode.
- Mass Spectrometer Settings:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 30-350.
  - Key Mass-to-Charge Ratios (m/z) for (Z)-2-Penten-1-ol: 57, 41, 31, 29, 27.[6]
- Quantification: A calibration curve was generated using standard solutions of (Z)-2-Penten1-ol at concentrations ranging from 1 to 100 μg/mL. The quantification was based on the
  peak area of the primary fragment ion (m/z 57).

# Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol



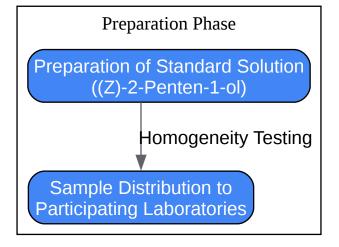
NMR spectroscopy is used for the structural elucidation and confirmation of (Z)-2-Penten-1-ol.

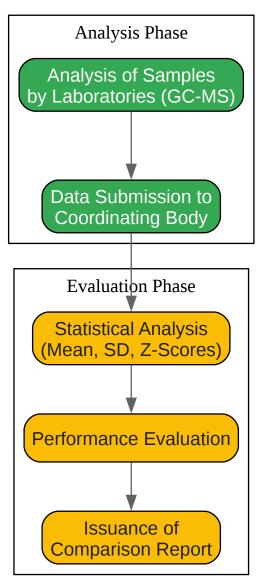
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: 5-10 mg of the sample was dissolved in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>).
- ¹H NMR Spectroscopy:
  - Acquisition of a standard proton spectrum.
  - The chemical shifts and coupling constants of the olefinic protons are particularly informative for confirming the (Z) configuration of the double bond.[6]
- <sup>13</sup>C NMR Spectroscopy:
  - Acquisition of a standard carbon spectrum to identify all unique carbon atoms in the molecule.

## **Workflow and Signaling Pathway Diagrams**

The following diagrams illustrate the workflow of the inter-laboratory comparison study and the logical relationship in evaluating laboratory performance.



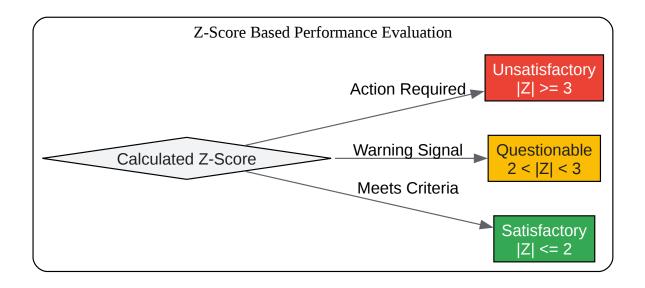




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Caption: Workflow of the hypothetical inter-laboratory comparison study.





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Caption: Logical relationship for laboratory performance evaluation using Z-scores.

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